molecular formula C11H23Cl B13510217 4-(Chloromethyl)-2,6-dimethyloctane

4-(Chloromethyl)-2,6-dimethyloctane

Cat. No.: B13510217
M. Wt: 190.75 g/mol
InChI Key: KXBUBGSBRAUMPX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dimethyloctane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to a carbon chain with two methyl groups at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,6-dimethyloctane can be achieved through several methods. One common approach involves the chloromethylation of 2,6-dimethyloctane using chloromethylating agents such as chloromethyl methyl ether in the presence of a catalyst like zinc iodide . The reaction typically occurs under acidic conditions to facilitate the formation of the chloromethyl cation, which then reacts with the 2,6-dimethyloctane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of optimized reaction conditions, such as controlled temperature and pressure, along with the use of catalysts, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-dimethyloctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: Formed through nucleophilic substitution.

    Aldehydes and Carboxylic Acids: Formed through oxidation.

    Hydrocarbons: Formed through reduction.

Scientific Research Applications

4-(Chloromethyl)-2,6-dimethyloctane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-dimethyloctane involves the reactivity of the chloromethyl group. The chloromethyl group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2,6-dimethyloctane is unique due to its specific alkyl chain structure with two methyl groups at the 2nd and 6th positions. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other chloromethyl compounds.

Properties

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

4-(chloromethyl)-2,6-dimethyloctane

InChI

InChI=1S/C11H23Cl/c1-5-10(4)7-11(8-12)6-9(2)3/h9-11H,5-8H2,1-4H3

InChI Key

KXBUBGSBRAUMPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC(C)C)CCl

Origin of Product

United States

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